molecular formula C10H9F3N2O4 B2983243 Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate CAS No. 191847-71-9

Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate

Cat. No.: B2983243
CAS No.: 191847-71-9
M. Wt: 278.187
InChI Key: GOHCTKOJCLFFQD-UHFFFAOYSA-N
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Description

Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is an organic compound with the molecular formula C10H9F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate typically involves the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amino group.

    Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired ester.

The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, such as using nucleophiles in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

    Reduction: 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has been studied for its potential biological activities. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-nitro-4-(methyl)phenyl]amino}acetate
  • Methyl 2-{[2-nitro-4-(chloromethyl)phenyl]amino}acetate
  • Methyl 2-{[2-nitro-4-(fluoromethyl)phenyl]amino}acetate

Uniqueness

Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it more versatile compared to its analogs.

Properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c1-19-9(16)5-14-7-3-2-6(10(11,12)13)4-8(7)15(17)18/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCTKOJCLFFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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